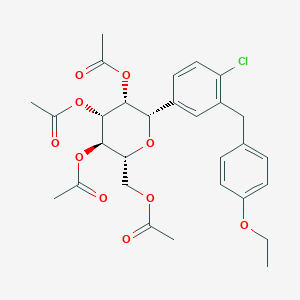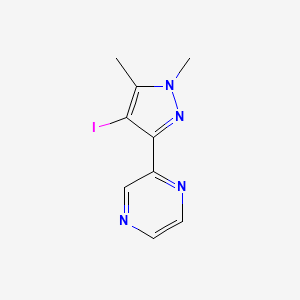
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings. The presence of iodine and methyl groups on the pyrazole ring makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine typically involves the iodination of a pre-formed pyrazole ring followed by its coupling with a pyrazine derivative. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyrazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper iodide to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrazine derivatives with hydroxyl groups.
Reduction: Formation of pyrazine derivatives with hydrogen atoms replacing the iodine.
Substitution: Formation of azido-pyrazine derivatives.
Scientific Research Applications
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
- 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
- 2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine
Uniqueness
The presence of the iodine atom in 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine makes it unique compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound particularly valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H9IN4 |
|---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
2-(4-iodo-1,5-dimethylpyrazol-3-yl)pyrazine |
InChI |
InChI=1S/C9H9IN4/c1-6-8(10)9(13-14(6)2)7-5-11-3-4-12-7/h3-5H,1-2H3 |
InChI Key |
LHCAMFRCYSOTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NC=CN=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


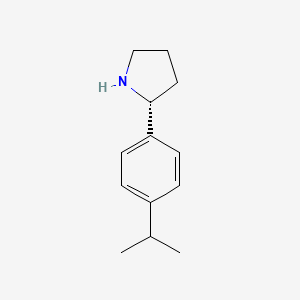




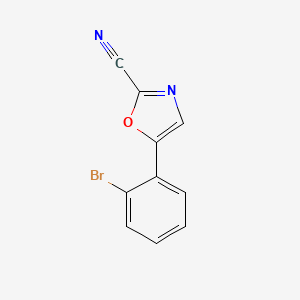
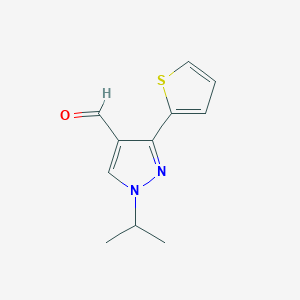
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)
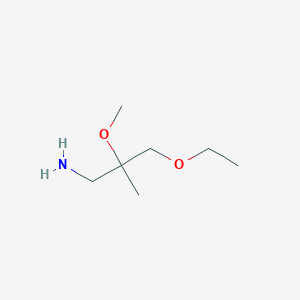
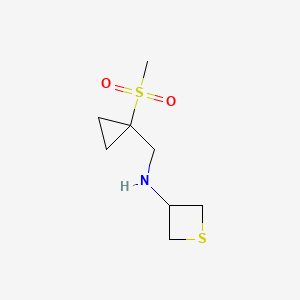
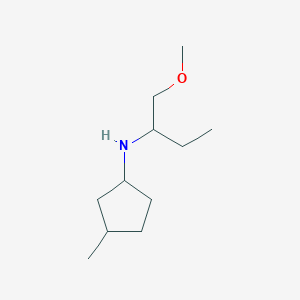
![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)

